![molecular formula C21H18N6O4S B11692890 (4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692890.png)

(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

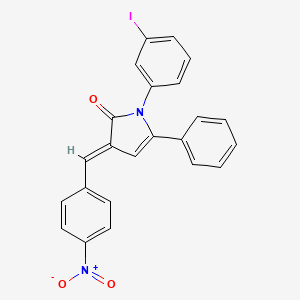

(4Z)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-on ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Sie weist einen Pyrazolon-Kern mit verschiedenen Substituenten auf, darunter eine Methoxyphenylgruppe, eine Thiazolylgruppe und eine Nitrophenylgruppe.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4Z)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-on umfasst in der Regel mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Pyrazolon-Kerns: Dies kann durch die Kondensation eines geeigneten Hydrazinderivats mit einer α,β-ungesättigten Carbonylverbindung unter sauren oder basischen Bedingungen erreicht werden.

Einführung der Thiazolylgruppe: Dieser Schritt beinhaltet die Cyclisierung eines Thioamids mit einem halogenierten Keton oder Aldehyd.

Anlagerung der Methoxyphenylgruppe: Dies kann durch eine nucleophile aromatische Substitutionsreaktion erfolgen.

Einführung der Nitrophenylgruppe: Dieser Schritt beinhaltet typischerweise die Nitrierung eines aromatischen Rings, gefolgt von der Reduktion zum entsprechenden Amin und anschliessender Diazotierung und Kupplung mit dem Pyrazolon-Kern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und Prinzipien der grünen Chemie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxyphenyl- und Thiazolylgruppen.

Reduktion: Die Nitrogruppe kann zu einem Amin reduziert werden, das an verschiedenen Kupplungsreaktionen teilnehmen kann.

Substitution: Die Verbindung kann nucleophile und elektrophile Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.

Übliche Reagenzien und Bedingungen

Oxidation: Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Katalysators können verwendet werden.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) werden üblicherweise verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Methoxyphenylgruppe ein entsprechendes Chinon ergeben, während die Reduktion der Nitrogruppe ein Aminderivat ergeben kann.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Die Verbindung kann aufgrund ihrer komplexen Struktur und ihres potenziellen biologischen Wirkprofils auf ihre Eignung als Wirkstoffkandidat untersucht werden.

Materialwissenschaft: Sie kann bei der Entwicklung neuer Materialien mit bestimmten elektronischen oder optischen Eigenschaften verwendet werden.

Biologische Studien: Die Verbindung kann als Sonde verwendet werden, um verschiedene biologische Prozesse und Signalwege zu untersuchen.

Industrielle Anwendungen: Sie kann bei der Synthese anderer komplexer organischer Moleküle und als Katalysator in bestimmten chemischen Reaktionen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (4Z)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-on ist nicht gut dokumentiert. Aufgrund seiner Struktur ist es wahrscheinlich, dass es mit verschiedenen molekularen Zielen wie Enzymen, Rezeptoren und Nukleinsäuren interagiert. Die Verbindung kann ihre Wirkung durch Bindung an diese Ziele und Modulation ihrer Aktivität entfalten, was zu Veränderungen in zellulären Prozessen und Signalwegen führt.

Wirkmechanismus

The mechanism of action of (4E)-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Fluorodeschloroketamin: Ein dissoziatives Anästhetikum, das mit Ketamin verwandt ist.

N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamid: Eine Verbindung, die in der Arylhalogenidchemie verwendet wird.

Einzigartigkeit

(4Z)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-on ist einzigartig durch seine Kombination aus einem Pyrazolon-Kern mit mehreren funktionellen Gruppen, was eine Reihe von chemischen Reaktivitäten und potenziellen biologischen Aktivitäten vermittelt. Dies macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

Molekularformel |

C21H18N6O4S |

|---|---|

Molekulargewicht |

450.5 g/mol |

IUPAC-Name |

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2-methyl-3-nitrophenyl)diazenyl]-1H-pyrazol-3-one |

InChI |

InChI=1S/C21H18N6O4S/c1-12-16(5-4-6-18(12)27(29)30)23-24-19-13(2)25-26(20(19)28)21-22-17(11-32-21)14-7-9-15(31-3)10-8-14/h4-11,25H,1-3H3 |

InChI-Schlüssel |

GDGZALJHOVGVPI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)

![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)

![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11692903.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)